CY-09 was identified through screening a library of bioactive compounds for their ability to inhibit NLRP3 inflammasome activation. Its classification falls under small-molecule inhibitors specifically designed to modulate inflammatory pathways by targeting protein-protein interactions within the inflammasome complex .
The molecular structure of CY-09 can be represented as follows:
The compound features a unique arrangement that enables it to interact specifically with the NLRP3 protein, facilitating its role as an inhibitor. The structural details include functional groups that enhance solubility and binding affinity .
CY-09's primary chemical reaction involves its interaction with the NLRP3 inflammasome components. Upon binding, it prevents the oligomerization of NLRP3, which is essential for its activation. This mechanism is crucial in reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) following stimuli like ATP or monosodium urate crystals .
The mechanism by which CY-09 exerts its effects involves:
Experimental data show that treatment with CY-09 significantly reduces IL-1β secretion in various models, confirming its role as an effective inhibitor of NLRP3 activation .
Relevant analyses have shown that CY-09 maintains its efficacy over time when stored properly, making it suitable for extended experimental use .
CY-09 has shown promise in various scientific applications:
CY-09 (chemical name: 4-((2-((1-oxoisoindolin-2-yl)methyl)-1H-imidazol-1-yl)methyl)benzoic acid; CAS: 1073612-91-5) is a selective and direct inhibitor of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome. Its mechanism centers on binding to the adenosine triphosphate (ATP)-binding motif within the NACHT domain of NLRP3. The NACHT domain, characterized by a conserved Walker A motif, is essential for ATP hydrolysis and NLRP3 oligomerization. Biophysical and molecular docking studies reveal that CY-09 occupies the ATP-binding pocket through:
This binding stabilizes NLRP3 in an inactive conformation, disrupting the energy-dependent conformational changes required for activation. Structural analyses confirm that CY-09’s trifluoromethyl and carbonyl groups are pivotal for high-affinity binding, distinguishing it from non-selective inhibitors [2] [6].
Table 1: Key Structural Features of CY-09-NLRP3 Interaction
Target Domain | Binding Site | Interaction Type | Functional Consequence |
---|---|---|---|
NLRP3 NACHT domain | ATP-binding pocket | Hydrophobic interactions | Prevents ATP binding |
Walker A motif | Lys-232, Arg-351 | Hydrogen bonding | Stabilizes inactive NLRP3 conformation |
Central cleft | Phe-301, Tyr-324 | Van der Waals forces | Inhibits NACHT oligomerization |
The NACHT domain’s ATPase activity drives NLRP3 oligomerization, a prerequisite for inflammasome assembly. CY-09 acts as a competitive ATP antagonist, directly suppressing ATP hydrolysis:
This suppression halts downstream recruitment of apoptosis-associated speck-like protein containing a caspase recruitment domain (ASC) and pro-caspase-1. In vitro assays demonstrate that CY-09 (1–10 μM) blocks NLRP3-NIMA-related kinase 7 interactions, which are essential for inflammasome stability [2] [5].
ASC oligomerization forms cytoplasmic "specks," amplifying caspase-1 activation. CY-09 disrupts this process via:
Consequently, caspase-1 activation is abrogated:
CY-09’s upstream actions culminate in the inhibition of pro-inflammatory cytokine maturation and release:
Table 2: CY-09-Mediated Suppression of Downstream Inflammasome Outputs
Downstream Target | Effect of CY-09 | Experimental System | Reduction (%) |
---|---|---|---|
Caspase-1 activation | Cleavage inhibition | LPS-primed BMDMs + Nigericin | 85% at 10 μM |
IL-1β secretion | Maturation blockade | Human monocytes + ATP | 90% at 10 μM |
IL-18 release | Secretion suppression | Mouse peritonitis model | 75% at 5 mg/kg |
Gasdermin D cleavage | Pyroptosis prevention | THP-1 cells + MSU crystals | 80% at 10 μM |
Mechanistically, this occurs via:
In vivo, CY-09 (5 mg/kg intraperitoneal) attenuates IL-1β-driven pathologies, including monosodium urate-induced peritonitis and high-fat-diet-induced adipose inflammation, confirming target engagement beyond cellular models [2].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7